西罗米司-d9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Cilomilast and its isotopologues, such as Cilomilast-d9, involves complex organic chemistry techniques. While detailed synthetic routes for Cilomilast-d9 specifically are not widely published, the process likely mirrors that of similar deuterated compounds, where deuterium is introduced into the molecule at specific positions to create a labeled variant. This process often involves the use of deuterium gas or deuterated reagents in the chemical synthesis to replace hydrogen atoms with deuterium, a stable hydrogen isotope. A study related to the synthesis of stable isotope-labeled compounds, including D9-Mabuterol, D9-Bambuterol, and D9-Cimbuterol, provides insights into methodologies that could be analogous to the synthesis of Cilomilast-d9, highlighting the use of isotopic abundance and purity in the final product (Tu et al., 2016).

Molecular Structure Analysis

Cilomilast's molecular structure is characterized by its selective inhibition of the PDE4 enzyme, crucial for its therapeutic effects. The molecular structure analysis of Cilomilast-d9 would focus on the positions where deuterium atoms have been incorporated and how these modifications affect the molecule's three-dimensional conformation and interaction with biological targets. Structural studies on PDE4 inhibitors like cilomilast reveal a common scheme for inhibitor binding, involving a hydrophobic clamp and hydrogen bonding to a glutamine residue, which may be influenced by the introduction of deuterium atoms in Cilomilast-d9 (Card et al., 2004).

Chemical Reactions and Properties

Cilomilast's chemical reactions primarily involve its interaction with the PDE4 enzyme, leading to increased levels of intracellular cyclic AMP (cAMP), which has anti-inflammatory effects. The chemical properties of Cilomilast-d9, including its reactivity, stability, and interaction with biological molecules, would be central to understanding its role as a research tool. The pharmacological profile of cilomilast, including its metabolism and excretion, involves extensive metabolization with specific pathways like decyclopentylation and hydroxylation, which could be affected by the deuterium substitution in Cilomilast-d9 (Giembycz, 2001).

科学研究应用

作用机制和治疗应用

西罗米司通过抑制 PDE4 发挥其治疗作用,PDE4 是一种分解促炎性细胞和免疫细胞中环磷酸腺苷 (cAMP) 的酶。这种作用导致抗炎作用,使西罗米司成为治疗以炎症为特征的疾病(如 COPD 和哮喘)的候选药物。与其他亚型相比,其对 PDE4D 的选择性归因于与第一代抑制剂相比其改善的副作用特征。此外,西罗米司已被证明对人体受试者耐受性良好,其药代动力学特征在与其他通常用于治疗 COPD 和哮喘的药物共同给药时不会显着改变,表明吸烟者与非吸烟者无需调整剂量(Giembycz, 2001; Baeumer, 2005)。

抗炎作用和临床疗效

临床试验表明,西罗米司在改善肺功能、减少恶化和提高 COPD 患者生活质量方面有效。其抗炎作用得到了减少支气管活检中气道组织炎症细胞(如 CD8+ 和 CD68+ 细胞)的支持。尽管有这些积极结果,但肺功能和生活质量的改善程度在不同的研究中有所不同,导致对其潜在市场可行性的结论不一(Rennard 等,2006; Gamble 等,2003)。

药代动力学和药效学特征

西罗米司的药代动力学特性(如生物利用度、半衰期和代谢)已得到充分表征,表明其吸收迅速,代谢广泛,主要通过尿液排泄。研究还评估了西罗米司与地高辛和茶碱等其他药物的药代动力学相互作用,显示出最小或没有临床显着的效应,这表明药物-药物相互作用的可能性较低(Zussman 等,2001; Murdoch 等,2004)。

在肾小管间质纤维化中的潜力

新兴的研究探索了西罗米司在呼吸系统疾病之外的作用,例如其对慢性肾病 (CKD) 中肾小管间质纤维化的保护作用。这种应用尤为重要,因为缺乏针对 CKD 的有效疗法。西罗米司的作用机制涉及抑制 TGF-β1-Smad2/3 信号通路,突出了其在更广泛治疗应用中的潜力(Xu 等,2021)。

安全和危害

属性

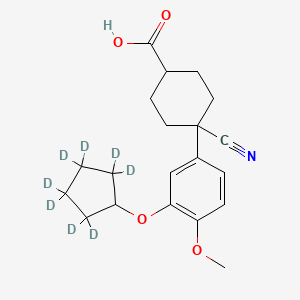

IUPAC Name |

4-cyano-4-[4-methoxy-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)/i2D2,3D2,4D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBUZOUXXHZCFB-UDCOFZOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])OC2=C(C=CC(=C2)C3(CCC(CC3)C(=O)O)C#N)OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-4-[4-methoxy-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)oxyphenyl]cyclohexane-1-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)